Nizatidine sulfoxide

Description

Properties

CAS No. |

102273-13-2 |

|---|---|

Molecular Formula |

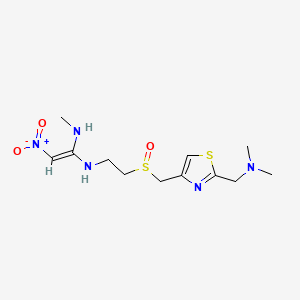

C12H21N5O3S2 |

Molecular Weight |

347.5 g/mol |

IUPAC Name |

1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |

InChI |

InChI=1S/C12H21N5O3S2/c1-13-11(6-17(18)19)14-4-5-22(20)9-10-8-21-12(15-10)7-16(2)3/h6,8,13-14H,4-5,7,9H2,1-3H3 |

InChI Key |

TZKMWRJRDCJAFI-UHFFFAOYSA-N |

SMILES |

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C |

Synonyms |

N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]sulfinyl]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine; Nizatidine EP Impurity C; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nizatidine sulfoxide can be synthesized through the oxidation of nizatidine. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction is typically carried out in an aqueous medium at room temperature. The reaction can be represented as follows:

Nizatidine+H2O2→Nizatidine Sulfoxide+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using controlled amounts of hydrogen peroxide or other oxidizing agents. The reaction conditions, such as temperature, pH, and reaction time, are optimized to ensure high yield and purity of the product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: Nizatidine sulfoxide can undergo various chemical reactions, including:

Oxidation: Further oxidation of this compound can lead to the formation of nizatidine sulfone.

Reduction: this compound can be reduced back to nizatidine using reducing agents such as sodium borohydride.

Substitution: The sulfoxide group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as thiols, amines.

Major Products Formed:

Oxidation: Nizatidine sulfone.

Reduction: Nizatidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Table 1: Comparative Pharmacological Effects

| Compound | H2 Antagonist Activity | Gastric Acid Secretion Inhibition | Protective Effects Against Gastric Damage |

|---|---|---|---|

| Nizatidine | High | Yes | Yes |

| Nizatidine Sulfoxide | Low | No | No |

Analytical Applications

This compound has been utilized in analytical chemistry for developing methods to quantify nizatidine in pharmaceutical preparations. Four validated methods have been described for determining nizatidine levels in the presence of its sulfoxide derivative, showcasing its importance in ensuring the quality and safety of pharmaceutical products . These methods include:

- Zero-order and first-derivative spectrophotometry : Used for accurate quantification.

- High-performance liquid chromatography (HPLC) : Provides precise separation and identification.

- Fluorescence quenching techniques : Allows sensitive detection of both nizatidine and its metabolites .

Study on Duodenal Damage

A significant study investigated the effects of nizatidine on duodenal damage caused by acid perfusion in animal models. While nizatidine effectively reduced mucosal damage, the sulfoxide derivative did not demonstrate similar protective effects. This highlights the distinct biological activity between nizatidine and its metabolite .

Table 2: Effects of Nizatidine vs. This compound on Duodenal Damage

| Treatment | Dose (mg/kg) | Duodenal Damage (mm²) | Inhibition (%) |

|---|---|---|---|

| Control | - | 49.1 ± 7.4 | - |

| Nizatidine | 10 | 21.3 ± 5.1 | 56.6 |

| This compound | - | Not applicable | Not applicable |

Future Research Directions

Given the limited understanding of this compound's pharmacological potential, future research could explore:

- Combination Therapies : Investigating whether this compound can enhance the efficacy of other medications when used in conjunction with them.

- Alternative Therapeutic Applications : Exploring novel uses beyond gastrointestinal conditions, potentially leveraging its chemical properties in different therapeutic contexts.

- Mechanistic Studies : Further elucidating the mechanisms by which nizatidine and its metabolites exert their effects could provide insights into their roles in treatment protocols.

Mechanism of Action

Nizatidine sulfoxide exerts its effects by competitively inhibiting histamine at the histamine H2 receptors located on the gastric parietal cells. This inhibition reduces the production of gastric acid, thereby alleviating symptoms associated with conditions like gastroesophageal reflux disease and peptic ulcers. The presence of the sulfoxide group may enhance the binding affinity of the compound to the H2 receptors, potentially leading to improved efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetylcholinesterase Inhibition Potency

H₂-antagonists and their sulfoxide metabolites exhibit variable inhibitory effects on acetylcholinesterase (AChE), a key enzyme in cholinergic signaling. Data from in vitro studies reveal the following hierarchy:

Notably, nizatidine sulfoxide’s AChE inhibition potency remains unreported, but extrapolation from ranitidine and cimetidine sulfoxides suggests it may be ~10% of nizatidine’s activity.

Metabolic Pathways and Stability

Sulfoxidation is a minor pathway for H₂-antagonists, with significant interspecies and intercompound variability:

This compound’s stability is critical in pharmaceutical formulations. Analytical methods (e.g., HPTLC, derivative spectrophotometry) differentiate it from nizatidine using distinct Rf values (0.2 vs. 0.4) and UV spectral profiles .

Pharmacological Activity

- H₂-Receptor Affinity : Nizatidine exhibits 10-fold higher H₂-receptor affinity than cimetidine in rat uterus models . Its sulfoxide’s receptor binding remains uncharacterized.

- Cytoprotective Effects: Nizatidine (parent) demonstrates 4–5× greater cytoprotection than cimetidine in gastric lesion models, independent of acid suppression . No data exist for sulfoxide metabolites.

Analytical Differentiation

| Parameter | Nizatidine | This compound |

|---|---|---|

| Rf (HPTLC) | 0.4 | 0.2 |

| UV λmax (aqueous acid) | 319 nm, 254 nm | Distinctive shifts observed at 314–348 nm |

Key Research Findings

Metabolic Inactivation : Sulfoxidation generally reduces AChE inhibition potency in H₂-antagonists (e.g., ranitidine sulfoxide is 10% as potent as ranitidine) .

Stability Challenges : this compound’s formation in pharmaceutical preparations necessitates rigorous stability testing via validated methods .

Species Variability: Rat studies show sulfoxidation is a minor pathway for nizatidine, contrasting with ranitidine’s higher sulfoxide yield .

Biological Activity

Nizatidine sulfoxide is a metabolite of the histamine H2-receptor antagonist nizatidine, primarily known for its role in reducing gastric acid secretion. This article explores the biological activity of this compound, including its pharmacokinetics, metabolic pathways, and potential therapeutic implications.

Pharmacokinetics and Metabolism

Nizatidine is metabolized in the liver, producing several metabolites, including this compound and nizatidine N-oxide. Approximately 6% of an administered dose is excreted as this compound in urine, indicating its presence as a minor metabolite . The pharmacokinetic profile of nizatidine includes:

- Bioavailability : About 70%.

- Absorption : Peak plasma concentrations occur within 0.5 to 3 hours after oral administration.

- Half-life : Ranges from 1 to 2 hours under normal conditions but can extend in cases of renal impairment .

Table 1: Key Pharmacokinetic Parameters of Nizatidine

| Parameter | Value |

|---|---|

| Bioavailability | ~70% |

| Peak Plasma Concentration | 0.5 - 3 hours |

| Half-life | 1 - 2 hours |

| Excretion (as sulfoxide) | ~6% of dose |

Biological Activity

Nizatidine, as an H2-receptor antagonist, primarily inhibits gastric acid secretion. However, the biological activity of its sulfoxide derivative is less well characterized. Research indicates that this compound may exhibit limited biological activity compared to its parent compound.

- Inhibition of Gastric Acid Secretion : Nizatidine is effective in reducing both basal and stimulated gastric acid secretion. However, studies suggest that this compound lacks significant antisecretory activity .

- Cytoprotective Effects : Nizatidine has been shown to have cytoprotective effects against gastric lesions induced by various agents. The sulfoxide derivative's role in this context remains unclear but is generally considered inactive .

Case Studies and Clinical Findings

Clinical trials involving nizatidine have primarily focused on its efficacy in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. Adverse effects reported in these trials include sweating, urticaria, and elevated liver enzymes, but specific data on this compound's side effects are sparse due to its minor presence .

Table 2: Adverse Events Associated with Nizatidine Treatment

| Adverse Event | Incidence (%) |

|---|---|

| Sweating | 1.0 |

| Urticaria | 0.5 |

| Elevated Liver Enzymes | Variable |

Research Findings

A study highlighted that the N-desmethylated metabolite of nizatidine retains about 61% of the parent compound's activity on gastric response to histamine, while this compound does not exhibit similar efficacy . Furthermore, research indicates that while nizatidine promotes gastrointestinal motility and gastric emptying through anti-acetylcholinesterase (AChE) activity, the contribution of its sulfoxide form to these effects is negligible .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for quantifying nizatidine in the presence of its sulfoxide derivative, and how are they validated?

- Methodology : Use zero-order (0D), first-derivative (1D), and second-derivative (2D) spectrophotometry. For 0D, measure absorbance at 314 nm (the zero-crossing point of the sulfoxide derivative). For 1D and 2D, analyze peak amplitudes at 295–334 nm and 318–348 nm, respectively. Validate via linearity (calibration curves), precision (intra-day/inter-day RSD), and accuracy (recovery studies) .

- Key Considerations : Ensure baseline correction and wavelength calibration to minimize interference from degradation products. Compare results with official pharmacopeial methods for statistical validation (e.g., Student’s t-test) .

Q. How can high-performance thin-layer chromatography (HPTLC) resolve nizatidine from its sulfoxide derivative in stability studies?

- Experimental Design : Use silica gel plates with chloroform-methanol (9:1 v/v) as the mobile phase. Rf values for nizatidine and sulfoxide are 0.4 and 0.2, respectively. Scan spots at 254 nm for densitometric quantification .

- Validation : Assess specificity by spiking degraded samples, and confirm resolution via peak purity analysis. Report limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios .

Advanced Research Questions

Q. What experimental design is optimal for studying the degradation kinetics of nizatidine to its sulfoxide derivative under oxidative stress?

- Kinetic Protocol : Induce degradation using hydrogen peroxide at varying temperatures (e.g., 40°C, 60°C, 80°C). Monitor reaction progress via first-derivative spectrophotometry at 297 nm. Calculate pseudo-first-order rate constants () and activation energy () using the Arrhenius equation .

- Data Analysis : Perform linear regression on ln() vs. plots. Report half-life () and degradation pathways (e.g., sulfoxidation mechanism) .

Q. How can robustness testing be integrated into method validation for stability-indicating assays of nizatidine sulfoxide?

- Design : Use factorial experiments to evaluate variables like column temperature (±2°C), flow rate (±0.1 mL/min), and mobile phase composition (±2% organic modifier). Analyze system suitability parameters (e.g., tailing factor, theoretical plates) under each condition .

- Statistical Tools : Calculate %RSD for retention times and peak areas. Validate using ANOVA to confirm insignificant variation () across tested parameters .

Q. What are the advantages of combining ratio spectra derivative spectrophotometry with solvent-induced difference methods for analyzing this compound?

- Methodology : Apply first-derivative ratio spectra (1DD) at 297 nm to eliminate matrix interference. For solvent-induced difference spectroscopy, measure ΔD1 (peak-to-peak amplitude) between 315–345 nm after altering solvent polarity .

- Comparative Analysis : Highlight resolution improvements over traditional UV methods, particularly in samples with overlapping absorbance bands. Validate via recovery studies in pharmaceutical formulations .

Methodological Challenges and Contradictions

Q. How do discrepancies arise in quantifying this compound using HPTLC vs. spectrophotometry, and how can they be resolved?

- Source of Contradictions : HPTLC provides higher specificity for trace degradation products but may underreport due to incomplete separation. Spectrophotometric methods are faster but prone to matrix interference.

- Resolution : Cross-validate using a third technique (e.g., LC-MS) and apply Bland-Altman analysis to assess agreement between methods. Prioritize HPTLC for stability studies requiring high specificity .

Data Reporting Guidelines

Q. What minimal characterization data are required to confirm the identity of this compound in novel synthesis studies?

- Essential Data : Include IR (e.g., S=O stretch at 1040–1050 cm⁻¹), NMR (¹H and ¹³C chemical shifts for sulfoxide moiety), and mass spectrometry (molecular ion peak at [M+H]+). For purity, report HPLC chromatograms with ≥95% peak area .

- Reproducibility : Provide detailed synthetic protocols (reagents, reaction time/temperature) and raw spectral data in supplementary materials for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.